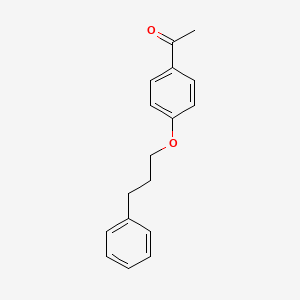
4'-(3-Phenylpropoxy)acetophenone
Cat. No. B8322268
Key on ui cas rn:
54916-29-9
M. Wt: 254.32 g/mol
InChI Key: RYWVBYIATDKGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04061746
Procedure details


A mixture of 68.1 g (0.5 mole) of 4'-hydroxyacetophenone, 100.3 g (0.5 mole) of a 3-phenylpropyl bromide, 69.0 g (0.5 mole) of potassium carbonate and 500 ml of anhydrous acetone is refluxed with stirring for 8 hours. After adding 1 liter of water the product is extracted into ether, the extract is washed with water and 2 N sodium carbonate solution and dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting oil (125.8 g) begins to crystallize and yields after two recrystallizations from ether-hexane and ether, respectively, 73.9 g (58% yield) of the desired product, M.P. 80°-81°.





Name
Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[C:11]1([CH2:17][CH2:18][CH2:19]Br)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].CC(C)=O>O>[C:11]1([CH2:17][CH2:18][CH2:19][O:1][C:2]2[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
68.1 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)=O
|
|
Name
|
|
|
Quantity
|
100.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCCBr
|
|
Name
|
|
|
Quantity
|
69 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted into ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract is washed with water and 2 N sodium carbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yields
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after two recrystallizations from ether-hexane and ether
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCCOC1=CC=C(C=C1)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 73.9 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
